(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone
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Overview
Description
(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,5-dichlorophenyl group and a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,5-dichlorophenyl and hydroxypropoxyphenyl groups. Common reagents used in these reactions include halogenated phenyl compounds, piperazine, and various catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone would regenerate the hydroxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Unique due to its specific substitution pattern and functional groups.
Other Piperazine Derivatives: Compounds with similar piperazine cores but different substituents, such as this compound).
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H26Cl2N2O3 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H26Cl2N2O3/c27-21-8-11-24(28)25(16-21)30-14-12-29(13-15-30)17-22(31)18-33-23-9-6-20(7-10-23)26(32)19-4-2-1-3-5-19/h1-11,16,22,31H,12-15,17-18H2 |
InChI Key |
ROXJWEJUXYBOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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